molecular formula C20H17NO6 B2738698 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate CAS No. 1040669-68-8

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate

Cat. No.: B2738698
CAS No.: 1040669-68-8
M. Wt: 367.357
InChI Key: ALLLTOGEXCAFSA-UHFFFAOYSA-N
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Description

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenoxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

    Esterification: The final step involves the esterification of the isoxazole derivative with 2-phenoxypropanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The phenoxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted phenoxypropanoates.

Scientific Research Applications

Chemistry

In chemistry, (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the isoxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methoxypropanoate: Similar structure but with a methoxy group instead of a phenoxy group.

    (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-chloropropanoate: Similar structure but with a chloro group instead of a phenoxy group.

Uniqueness

The uniqueness of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate lies in its combination of a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenoxypropanoate ester. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-13(26-16-5-3-2-4-6-16)20(22)23-11-15-10-18(27-21-15)14-7-8-17-19(9-14)25-12-24-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLLTOGEXCAFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=NOC(=C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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